molecular formula C16H24GeN4 B11547288 Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-

Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-

Katalognummer B11547288
Molekulargewicht: 345.0 g/mol
InChI-Schlüssel: SMXKURIYUIMNPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-: is a complex organic compound that features a benzylamine moiety linked to a triazole ring substituted with a triethylgermyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The triethylgermyl group is then introduced via a germylation reaction, often using triethylgermane and a suitable catalyst. Finally, the benzylamine moiety is attached through a condensation reaction with the triazole intermediate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of benzylamine oxides.

    Reduction: Reduction reactions can target the triazole ring or the germyl group, potentially leading to the formation of reduced triazole derivatives or germyl hydrides.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products:

    Oxidation: Benzylamine oxides.

    Reduction: Reduced triazole derivatives and germyl hydrides.

    Substitution: Various substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways involving triazole and germyl groups.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the germyl group can engage in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    Benzylamine: A simpler analogue without the triazole and germyl groups.

    1,2,3-Triazole: The core structure of the triazole ring.

    Triethylgermane: The germyl group without the triazole and benzylamine moieties.

Uniqueness: Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- is unique due to the combination of the benzylamine, triazole, and germyl functionalities in a single molecule

Eigenschaften

Molekularformel

C16H24GeN4

Molekulargewicht

345.0 g/mol

IUPAC-Name

N-benzyl-1-(5-triethylgermyl-2H-triazol-4-yl)methanimine

InChI

InChI=1S/C16H24GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3,(H,19,20,21)

InChI-Schlüssel

SMXKURIYUIMNPR-UHFFFAOYSA-N

Kanonische SMILES

CC[Ge](CC)(CC)C1=NNN=C1C=NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.